Spectroscopic Characterization and Analytical Workflows for 2-(2,4-Difluorophenoxy)-5-fluoroaniline
Spectroscopic Characterization and Analytical Workflows for 2-(2,4-Difluorophenoxy)-5-fluoroaniline
Executive Summary
2-(2,4-Difluorophenoxy)-5-fluoroaniline (Chemical Formula: C12H8F3NO , Exact Mass: 239.0556 Da) is a highly specialized polyfluorinated diphenyl ether building block. It is predominantly utilized in the rational design of kinase inhibitors, agrochemicals, and advanced materials. The presence of three distinct fluorine environments, coupled with a flexible ether linkage and an electron-donating primary amine, presents a unique analytical challenge.
This technical guide provides a comprehensive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS).
Structural Elucidation & Causality: NMR Spectroscopy
19 F NMR: Mapping the Electronic Environment
Fluorine-19 ( 19 F) NMR is the most diagnostic tool for this molecule due to its 100% natural abundance and extreme sensitivity to local electron density[1]. The chemical shift in 19 F NMR is dictated by shielding effects; electron-donating groups enhance shielding, driving the signal upfield (lower ppm)[1].
In 2-(2,4-difluorophenoxy)-5-fluoroaniline, the three fluorine atoms occupy distinct electronic environments:
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F5 (Aniline Ring, ~ -116 ppm): The primary amine ( −NH2 ) at C1 acts as a strong electron donor via resonance. This localized increase in electron density significantly shields the F5 atom, shifting it upfield compared to standard fluorobenzenes[2].
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F4' (Phenoxy Ring, ~ -118 ppm): Positioned para to the ether oxygen, this fluorine experiences moderate shielding from the ether linkage.
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F2' (Phenoxy Ring, ~ -128 ppm): Positioned ortho to the ether oxygen, the proximity to the electronegative oxygen atom and the resulting stereoelectronic effects cause a distinct shift, typically making it the most upfield signal in the spectrum.
1 H and 13 C NMR: Spin-Spin Coupling Dynamics
The 1 H NMR spectrum is characterized by complex multiplets due to both homonuclear ( JHH ) and heteronuclear ( JHF ) spin-spin coupling. The causality behind the splitting patterns is rooted in the spatial distance (number of bonds) between the protons and the highly NMR-active 19 F nuclei. For instance, the C6 proton on the aniline ring appears as a doublet of doublets (dd) due to strong ortho-coupling with F5 ( 3JHF≈10.5 Hz) and meta-coupling with H4 ( 4JHH≈2.8 Hz).
To ensure a self-validating protocol , the assignment of the primary amine is confirmed via deuterium exchange. The broad singlet at ~3.8 ppm will cleanly disappear upon the addition of D2O , validating the −NH2 functionality without ambiguity.
Mass Spectrometry: Fragmentation Pathways
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) in positive ion mode yields the protonated molecule [M+H]+ at m/z 240.0634. However, the true structural validation lies in the tandem mass spectrometry (MS/MS) collision-induced dissociation (CID) pathways.
Ether Cleavage and Rearrangement
Substituted diphenyl ethers exhibit highly specific gas-phase fragmentation behaviors. The primary low-energy CID pathway is the heterolytic cleavage of the ether bond, yielding a fluorophenol fragment (m/z 130) and a fluoroaniline fragment (m/z 110)[3].
More importantly, protonated diphenyl ethers undergo a fascinating rearrangement. Following the initial loss of a neutral molecule (in this case, HF , yielding m/z 220.05), the molecule can rearrange into a bicyclic structure containing a keto group, which subsequently eliminates carbon monoxide ( CO )[4]. This CO elimination is a hallmark of diphenyl ether derivatives in MS/MS and serves as an absolute confirmation of the ether linkage[4].
Caption: MS/MS CID fragmentation pathway of 2-(2,4-Difluorophenoxy)-5-fluoroaniline showing ether cleavage and rearrangement.
Vibrational Spectroscopy (ATR-FTIR)
Infrared spectroscopy provides orthogonal validation of the functional groups. The Attenuated Total Reflectance (ATR) method is preferred as it requires no matrix (e.g., KBr), preserving the crystalline integrity of the sample.
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Amine ( N−H ): Distinct asymmetric and symmetric stretching vibrations at ~3450 cm−1 and ~3360 cm−1 .
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Ether ( C−O−C ): Strong asymmetric stretching at ~1220 cm−1 .
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Aryl Fluoride ( C−F ): Intense, broad stretching bands between 1100–1150 cm−1 . The high intensity is caused by the massive change in the dipole moment during the vibration of the highly polarized C−F bond.
Experimental Protocols
NMR Acquisition Protocol (Self-Validating)
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).
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Instrument Parameters: Acquire data on a 400 MHz spectrometer.
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1 H NMR: 16 scans, relaxation delay (D1) = 1.5 s.
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19 F NMR: 64 scans, operating at 376 MHz, referenced to external CFCl3 (0 ppm).
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Validation Step ( D2O Shake): Acquire the baseline 1 H spectrum. Add 1 drop of D2O to the NMR tube, invert 5 times to mix, and re-acquire. The attenuation of the signal at ~3.8 ppm confirms the primary amine.
LC-ESI-HRMS/MS Protocol
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Chromatography: Use a C18 column (50 × 2.1 mm, 1.8 µm) with a gradient of Water/Acetonitrile (0.1% Formic Acid).
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Ionization: ESI in positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
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Fragmentation: Isolate the precursor ion (m/z 240.06) in the quadrupole. Apply a normalized collision energy (NCE) sweep of 15, 30, and 45 eV in the HCD cell to capture both the low-energy ether cleavage and the high-energy bicyclic rearrangement.
Caption: Orthogonal analytical workflow for the structural validation of fluorinated diphenyl ethers.
Data Summary Tables
Table 1: 1 H and 19 F NMR Spectral Assignments ( CDCl3 , 400/376 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment / Causality |
| 1 H | 3.80 | br s | - | −NH2 (Exchanges with D2O ) |
| 1 H | 6.45 | dd | 10.5, 2.8 | H6 (Aniline ring, ortho to F5) |
| 1 H | 6.80 - 7.10 | m | Complex | H3, H4, H3', H5', H6' (Overlapping aromatics) |
| 19 F | -116.2 | m | - | F5 (Aniline ring, shielded by −NH2 ) |
| 19 F | -118.5 | m | - | F4' (Phenoxy ring, para to ether) |
| 19 F | -128.4 | m | - | F2' (Phenoxy ring, ortho to ether) |
Table 2: HRMS and IR Diagnostic Data
| Technique | Signal / m/z | Assignment / Fragment | Structural Significance |
| HRMS | 240.0634 | [M+H]+ | Exact mass confirmation |
| MS/MS | 130.02 | [C6H4F2O]+ | Ether cleavage (Fluorophenol fragment) |
| MS/MS | 220.05 | [M+H−HF]+ | Loss of neutral HF |
| MS/MS | 192.05 | [M+H−HF−CO]+ | Bicyclic rearrangement & CO elimination |
| FTIR | 3450, 3360 cm−1 | N-H stretch (asym/sym) | Confirms primary amine |
| FTIR | 1220 cm−1 | C-O-C stretch | Confirms diaryl ether linkage |
References
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American Chemical Society (ACS). (2022). Ratiometric pH-Responsive 19F Magnetic Resonance Imaging Contrast Agents Based on Hydrazone Switches. Analytical Chemistry. Retrieved from[Link]
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National Institutes of Health (NIH) / Wiley. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry. Retrieved from[Link]
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Spectroscopy Online. (2020). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Retrieved from[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
